1-o-Phosphonohexitol
Overview
Description
1-O-Phosphonohexitol is an organic compound with the molecular formula C6H15O9P. It is a derivative of hexitol, where one of the hydroxyl groups is replaced by a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Phosphonohexitol can be synthesized through several methods. One common approach involves the phosphorylation of hexitols using phosphoric acid or its derivatives. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the substitution of the hydroxyl group with a phosphonic acid group .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where hexitols are treated with phosphoric acid under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-O-Phosphonohexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group back to a hydroxyl group.
Substitution: The phosphonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like sulfuric acid or specific organic reagents.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted hexitols .
Scientific Research Applications
1-O-Phosphonohexitol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 1-O-Phosphonohexitol involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and enzymes, influencing their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
D-Gluco-2,5-Anhydro-1-Deoxy-1-Phosphonohexitol-6-Phosphate: This compound shares a similar structure but has additional phosphate groups.
D-Mannitol-1-Phosphate: Another similar compound with a phosphate group attached to the mannitol molecule
Uniqueness: 1-O-Phosphonohexitol is unique due to its specific substitution pattern and the presence of a single phosphonic acid group.
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACTWZZMVMUKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864641 | |
Record name | 1-O-Phosphonohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sorbitol-6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13270-18-3, 20479-58-7 | |
Record name | 1-O-Phosphonohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sorbitol-6-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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